molecular formula C13H15ClN2O3 B5804156 4-chloro-N-cyclohexyl-2-nitrobenzamide

4-chloro-N-cyclohexyl-2-nitrobenzamide

Cat. No.: B5804156
M. Wt: 282.72 g/mol
InChI Key: JXQPFXISUQHSRZ-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-2-nitrobenzamide is an organic compound with the molecular formula C13H15ClN2O3. It is characterized by the presence of a chloro group at the 4-position, a cyclohexyl group attached to the nitrogen atom, and a nitro group at the 2-position of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-2-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-cyclohexyl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-2-nitrobenzamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may act by inhibiting the growth of microorganisms through interaction with specific molecular targets, such as enzymes or cell membranes. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexyl-4-nitrobenzamide
  • 4-chloro-N-cyclohexyl-N-ethyl-2-nitrobenzamide
  • 4-chloro-N-cyclohexyl-3-nitrobenzamide

Uniqueness

4-chloro-N-cyclohexyl-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, cyclohexyl, and nitro groups in specific positions on the benzamide structure can result in distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-chloro-N-cyclohexyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-9-6-7-11(12(8-9)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQPFXISUQHSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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